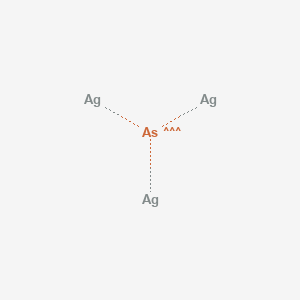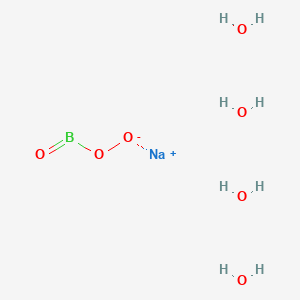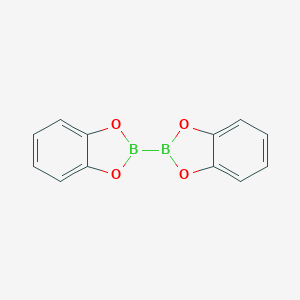
Bis(catecholato)diboron
Übersicht
Beschreibung
Bis(catecholato)diboron, also known as 2,2’-bi-1,3,2-benzodioxaborole, is a chemical compound with the formula C12H8B2O4 . It is used as a reagent in metal-catalyzed diboration reactions of olefins and alkynes .
Synthesis Analysis
Bis(catecholato)diboron can be synthesized by the reaction of catechol with commercially available tetrakis(dimethylamino)diboron, followed by treatment with anhydrous HCl to yield the desired product and dimethylamine hydrochloride .Molecular Structure Analysis
The electronic properties of Bis(catecholato)diboron have been studied using photoemission (XPS) and near edge X-ray absorption spectroscopy (NEXAFS) experiments, as well as DFT calculations .Chemical Reactions Analysis
Bis(catecholato)diboron is used in metal-catalyzed and metal-free synthetic processes involving diboron(4) compounds as the reactants. These processes are key for the synthesis of molecules containing B–C bonds .Physical And Chemical Properties Analysis
Bis(catecholato)diboron has a molecular weight of 237.8 g/mol . It is sparingly soluble in common organic solvents . The melting point is between 195–198°C, and it sublimates at 120–130°C under a pressure of 10^-4 mm Hg .Wissenschaftliche Forschungsanwendungen
Electronic Properties Study
The electronic properties of Bis(catecholato)diboron have been extensively studied . The B–B bond in the molecule is of particular interest. The transitions to π (B–B) bonding and π* (B–B) anti-bonding final states represent the most relevant probe of the chemistry of the molecule .
Green and Sustainable Organic-based Technologies
Organo-boron chemistry, including compounds like Bis(catecholato)diboron, has been playing an emerging role in the development of novel green and sustainable organic-based technologies .
Synthesis of Boron Compounds
Bis(catecholato)diboron is used in both metal-catalyzed and metal-free synthetic processes for the production of boron compounds . The B–B bond of these molecules is key in the synthesis reactions .
Corrosion Inhibitor
Bis(catecholato)diboron can be used as a corrosion inhibitor for metals, preventing oxidation and corrosion .
Dye Intermediate
Due to its stable color, Bis(catecholato)diboron can be used as an intermediate in dye production .
Photosensitizer Preparation
Bis(catecholato)diboron can also be used in the preparation of photosensitizers .
Wirkmechanismus
Target of Action
It’s known that organoboron compounds, such as bis(catecholato)diboron, have been used in the synthesis of molecules containing b–c bonds .
Mode of Action
The mode of action of Bis(catecholato)diboron involves its interaction with bases due to its Lewis acid character . This interaction leads to the activation of the B–B bond in the molecule, which is a key factor in synthesis reactions .
Biochemical Pathways
The compound plays a significant role in the formation of boron compounds through the cleavage of the b–b bond .
Result of Action
The result of Bis(catecholato)diboron’s action is the formation of boron compounds through the cleavage of the B–B bond . These boron compounds have potential applications in various fields, including organic synthesis and materials science.
Action Environment
The action of Bis(catecholato)diboron can be influenced by environmental factors. For instance, the presence of bases can activate the B–B bond in the molecule .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(1,3,2-benzodioxaborol-2-yl)-1,3,2-benzodioxaborole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8B2O4/c1-2-6-10-9(5-1)15-13(16-10)14-17-11-7-3-4-8-12(11)18-14/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYBQOWXCLDXZNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC2=CC=CC=C2O1)B3OC4=CC=CC=C4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8B2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40392951 | |
| Record name | Bis(catecholato)diboron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40392951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(catecholato)diboron | |
CAS RN |
13826-27-2 | |
| Record name | Bis(catecholato)diboron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40392951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2H-1,3,2-benzodioxaborol-2-yl)-2H-1,3,2-benzodioxaborole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular structure of bis(catecholato)diboron?
A1: Bis(catecholato)diboron features a central B-B bond with each boron atom coordinated to two oxygen atoms of a catechol moiety, forming two fused five-membered rings.
Q2: What is the molecular formula and weight of B2cat2?
A2: Its molecular formula is C12H8B2O4, and its molecular weight is 237.81 g/mol. []
Q3: What are the key spectroscopic characteristics of B2cat2?
A3: Bis(catecholato)diboron can be characterized using various spectroscopic techniques, including 1H, 11B, and 13C NMR spectroscopy. [, ] These techniques provide valuable information about the structure and purity of the reagent.
Q4: How stable is B2cat2 under different conditions?
A4: Bis(catecholato)diboron is air- and moisture-sensitive. [] It should be stored in a tightly closed container in a cool, dry place, away from strong oxidizing agents.
Q5: How does B2cat2 interact with its targets in chemical reactions?
A5: The boron atoms in B2cat2 are electrophilic and can react with a variety of nucleophiles, including alkenes, alkynes, and amines. The B-B bond can also be cleaved under certain conditions, leading to the formation of reactive boryl species.
Q6: What are the common applications of B2cat2 in organic synthesis?
A6: Bis(catecholato)diboron is widely employed in various organic reactions, including:
- Diboration of alkenes and alkynes: [, ] This reaction allows for the introduction of two boron atoms across a double or triple bond, providing versatile building blocks for further synthetic transformations.
- Borylation of alkyl and aryl halides: [, , ] B2cat2 reacts with alkyl and aryl halides in the presence of a radical initiator or under photochemical conditions to form alkyl and aryl boronates, respectively.
- Deaminative borylation of aliphatic amines: [, ] This reaction allows the conversion of primary amines into alkyl boronates through the formation of electron-donor-acceptor complexes with B2cat2 under visible light irradiation.
- Deoxygenative borylation of alcohols: [] B2cat2 can be used to convert alcohols into boronic esters via a photochemical deoxygenation process.
Q7: What are the advantages of using B2cat2 over other diboron reagents?
A7: Bis(catecholato)diboron offers several advantages:
Q8: Can B2cat2 be used in metal-catalyzed reactions?
A8: Yes, B2cat2 is a common reagent in transition-metal-catalyzed reactions, such as:
- Enantioselective diboration of alkenes: [, ] Chiral rhodium or platinum catalysts in conjunction with B2cat2 enable the enantioselective synthesis of chiral 1,2-bis(boronates).
- Diboration of aldimines: [] Platinum catalysts facilitate the diboration of aldimines with B2cat2, providing access to α-aminoboronate esters.
Q9: What types of catalysts are effective for B2cat2-mediated reactions?
A9: Transition metal catalysts containing rhodium, platinum, copper, and nickel have shown efficacy in promoting B2cat2 transformations. [, , , ]
Q10: What are the typical reaction mechanisms involved in B2cat2 transformations?
A10: The mechanisms depend on the specific transformation:
Q11: What is the selectivity of B2cat2 in chemical reactions?
A11: Selectivity depends on the reaction conditions and substrates used. In some cases, high regioselectivity and stereoselectivity can be achieved, particularly in metal-catalyzed asymmetric reactions. [, ]
Q12: Have computational studies been conducted on B2cat2 and its reactions?
A12: Yes, computational studies using Density Functional Theory (DFT) have provided insights into:
- Electronic properties of the B-B bond in B2cat2. []
- Reaction mechanisms of photoinduced borylation reactions. [, ]
- Rationalization of regioselectivity in metal-free borylation reactions. []
Q13: What is the impact of structural modifications on the reactivity of B2cat2?
A13: Modifying the catechol substituents can alter the Lewis acidity of the boron centers and, consequently, the reactivity of B2cat2. [, ] Steric factors introduced by bulky substituents can also influence its reactivity and selectivity.
Q14: Beyond organic synthesis, what other applications does B2cat2 have?
A15: Bis(catecholato)diboron is being explored for its potential in material science, particularly in the development of lithium-ion batteries. [] Its Lewis acidity and reduction ability enable surface modifications and doping of Li-rich cathode materials, leading to improved battery performance.
Q15: What are the safety precautions for handling B2cat2?
A16: As with any chemical reagent, proper handling and safety measures should be followed. It is advisable to avoid inhalation, skin contact, and contact with strong oxidizing agents. []
Q16: What is the environmental impact of B2cat2 and its degradation products?
A16: Limited data are available on the ecotoxicological effects of B2cat2 and its degradation products. Responsible waste management practices are crucial to minimize potential environmental impact.
Q17: What are the key analytical techniques used to study B2cat2?
A18: Commonly used techniques include NMR spectroscopy, X-ray diffraction, and various chromatographic methods for analyzing reaction mixtures and characterizing products. [, , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






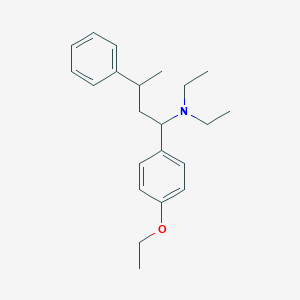

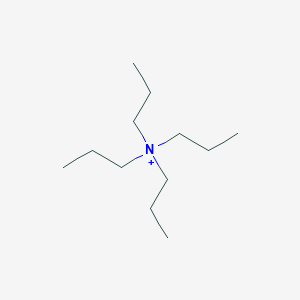
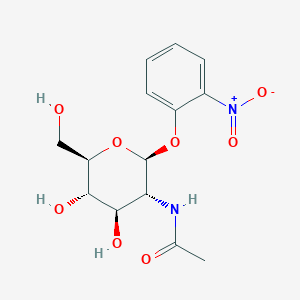

![4-[(E)-2-(4-diazonio-2-sulfophenyl)ethenyl]-3-sulfobenzenediazonium](/img/structure/B79317.png)
